7-(4-(3-Hydroxyoctyl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid
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Overview
Description
7-(4-(3-Hydroxyoctyl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a hydroxyoctyl side chain, and a heptanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(3-Hydroxyoctyl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Attachment of the Hydroxyoctyl Side Chain: The hydroxyoctyl side chain can be introduced via a nucleophilic substitution reaction, where a hydroxyoctyl halide reacts with the pyrrolidinone ring.
Introduction of the Heptanoic Acid Moiety: The final step involves the esterification or amidation of the intermediate compound with heptanoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(4-(3-Hydroxyoctyl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield a secondary alcohol.
Scientific Research Applications
7-(4-(3-Hydroxyoctyl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds with therapeutic properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(4-(3-Hydroxyoctyl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-pyranones: These compounds share a similar hydroxyl group and have diverse biological activities.
Indole Derivatives: Indole derivatives have a similar aromatic structure and are known for their wide range of biological activities.
Coumarin Derivatives: Coumarins have a similar lactone structure and are used in various medicinal applications.
Uniqueness
7-(4-(3-Hydroxyoctyl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid is unique due to its combination of a pyrrolidinone ring, a hydroxyoctyl side chain, and a heptanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
62311-16-4 |
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Molecular Formula |
C20H37NO4 |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
7-[4-(3-hydroxyoctyl)-1-methyl-2-oxopyrrolidin-3-yl]heptanoic acid |
InChI |
InChI=1S/C20H37NO4/c1-3-4-7-10-17(22)14-13-16-15-21(2)20(25)18(16)11-8-5-6-9-12-19(23)24/h16-18,22H,3-15H2,1-2H3,(H,23,24) |
InChI Key |
SJGGDESLWJOPLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCC1CN(C(=O)C1CCCCCCC(=O)O)C)O |
Origin of Product |
United States |
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